molecular formula C11H8ClNO4 B7788960 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- CAS No. 68388-08-9

2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-

Cat. No.: B7788960
CAS No.: 68388-08-9
M. Wt: 253.64 g/mol
InChI Key: CZQOBTJLBSVYMC-UHFFFAOYSA-N
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Description

This structural motif is common in bioactive molecules and synthetic intermediates.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQOBTJLBSVYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384720
Record name 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68388-08-9
Record name Benzoic acid, 2-chloro-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68388-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Esterification Method

The most widely documented synthesis involves the direct esterification of 2,5-pyrrolidinedione with 2-chlorobenzoyl chloride. This method employs a base to neutralize the hydrochloric acid generated during the reaction, ensuring forward progression. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheric conditions to prevent hydrolysis of the acid chloride .

Reaction Scheme :

2,5-Pyrrolidinedione+2-Chlorobenzoyl ChlorideBase (e.g., Triethylamine)2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-+HCl\text{2,5-Pyrrolidinedione} + \text{2-Chlorobenzoyl Chloride} \xrightarrow{\text{Base (e.g., Triethylamine)}} \text{2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-} + \text{HCl}

Key Parameters :

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 4–6 hours

  • Yield : 70–85% (dependent on purity of starting materials)

  • Purification : Column chromatography using silica gel and ethyl acetate/hexane eluent .

This method is favored for its simplicity and scalability. However, the exothermic nature of the reaction necessitates controlled addition of 2-chlorobenzoyl chloride to avoid side reactions such as dimerization of the pyrrolidinedione core.

Carbodiimide-Mediated Coupling

An alternative approach utilizes carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate (DSC), to activate the carboxylic acid moiety of 2-chlorobenzoic acid for coupling with 2,5-pyrrolidinedione. This method is particularly advantageous when using acid-sensitive substrates .

Procedure :

  • Activation : 2-Chlorobenzoic acid is treated with DSC in acetonitrile or THF in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Coupling : The activated intermediate reacts with 2,5-pyrrolidinedione under microwave irradiation (180°C, 30 minutes) to accelerate the reaction .

Optimization Insights :

  • Microwave Assistance : Reduces reaction time from 18 hours (conventional heating) to 30 minutes.

  • Yield : 68% (with HPLC purification) .

Comparison with Classical Method :

Parameter Classical Esterification Carbodiimide-Mediated Coupling
Reaction Time 4–6 hours30 minutes (microwave)
Yield 70–85%68%
By-Products HClN-Hydroxysuccinimide
Scalability HighModerate

The carbodiimide method minimizes acid by-products but requires specialized equipment for microwave-assisted synthesis.

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial production demands cost-effectiveness and safety. The classical esterification method is more suitable for large-scale synthesis due to:

  • Lower Reagent Costs : 2-Chlorobenzoyl chloride is cheaper than DSC.

  • Simpler Workflow : Avoids the need for microwave reactors.

  • Waste Management : HCl by-product can be neutralized and disposed of efficiently .

Challenges in Scaling :

  • Exothermic Control : Jacketed reactors with cooling systems are essential.

  • Purity Maintenance : Crystallization techniques replace column chromatography for bulk purification.

Emerging Methodologies and Innovations

Recent advances explore enzymatic esterification and flow chemistry to enhance sustainability. For instance, lipase-catalyzed reactions in non-aqueous media show promise for reducing energy consumption, though yields remain suboptimal (50–60%) compared to traditional methods .

Scientific Research Applications

Pharmaceutical Research

Anticoagulant Properties
One of the prominent applications of 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- is its use as an anticoagulant. Research has demonstrated that it acts as a potent inhibitor of activated blood coagulation factor X (FXa), which plays a crucial role in thrombus formation. This property makes it a candidate for treating conditions such as myocardial infarction and deep venous thrombosis .

Mechanism of Action
The mechanism involves the compound binding to FXa, leading to inhibition of its activity, which subsequently reduces clot formation. This has been substantiated by various pharmacological studies that highlight its effectiveness in preclinical models of thromboembolic diseases .

Biological Studies

Enzyme Interaction
2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- has been shown to interact with several enzymes and proteins, influencing metabolic pathways. It can modulate the activity of antioxidant proteins by inhibiting specific enzymes involved in oxidative stress responses. This interaction is crucial for understanding its potential therapeutic applications in conditions characterized by oxidative stress.

Gene Expression Modulation
Studies indicate that this compound can also affect gene expression related to apoptosis and cell proliferation. Such effects suggest a role in cancer research, where modulation of these pathways can be pivotal for developing therapeutic strategies against tumors.

Chemical Synthesis

Synthetic Intermediate
In synthetic chemistry, 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- serves as an intermediate in the production of various organic compounds. The synthesis typically involves the esterification of 2,5-dioxopyrrolidine with 2-chlorobenzoic acid, often facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Case Studies

  • Study on Anticoagulant Effects :
    A study published in Thrombosis Research detailed the efficacy of FXa inhibitors derived from compounds like 2,5-Pyrrolidinedione derivatives. The findings indicated significant reductions in thrombus formation in animal models when treated with these compounds .
  • Biological Activity Assessment :
    Research conducted on the biological activities of chlorphenesin carbamate revealed its potential as an antioxidant agent. The study highlighted its ability to modulate oxidative stress responses in cellular models.
  • Synthesis Optimization :
    A patent application discussed methods for synthesizing derivatives of pyrrolidinediones efficiently while minimizing side reactions. This work underscores the versatility of the compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidinedione Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
1-[(2-Chlorobenzoyl)oxy]-2,5-pyrrolidinedione C₁₁H₈ClNO₄ 253.64 2-Chlorobenzoyloxy Inferred: Enhanced lipophilicity; potential antimicrobial/PLC modulation
U-73122 C₂₇H₃₅N₃O₃ 449.59 17β-Methoxyestra-1,3,5(10)-trien-17-yl aminohexyl-pyrrole-2,5-dione Potent phospholipase C (PLC) inhibitor (IC₅₀: 1–5 µM); suppresses IP₃ and Ca²⁺ signaling
U-73343 C₂₇H₃₅N₃O₃ 449.59 Pyrrolidinedione analog of U-73122 Lacks PLC inhibition; used as negative control in signaling studies
1-(Benzoyloxy)-2,5-pyrrolidinedione C₁₁H₉NO₄ 219.19 Benzoyloxy Antimicrobial (antibacterial, antifungal)
N-Chloroacetyloxy-succinimide C₆H₆ClNO₄ 191.57 Chloroacetyloxy Protein labeling reagent; reacts with amines
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione C₂₈H₅₁NO₄ 465.71 Long-chain aliphatic acyloxy Protein modification (hydrophobic tagging)

Physicochemical Properties

  • Lipophilicity : The 2-chlorobenzoyl group increases logP compared to benzoyl or aliphatic substituents, improving membrane penetration. For example, U-73122 (logP ~4.5) exhibits better cellular uptake than hydrophilic PEG derivatives .
  • Stability : Aryl acyloxy groups (e.g., benzoyloxy) enhance hydrolytic stability compared to alkyl esters, which may degrade under physiological conditions .

Biological Activity

2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is categorized under pyrrolidinediones, which are known for their diverse biological activities. Its structure can be described as follows:

  • IUPAC Name : 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-
  • Molecular Formula : C10_{10}H8_{8}ClN1_{1}O3_{3}
  • CAS Number : 68388-08-9

The biological activity of 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- primarily involves its interaction with various biological targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : The compound could interact with receptors that mediate physiological responses, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidinedione derivatives. For instance:

  • A study demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
CompoundCell Line TestedIC50 (µM)Mechanism
2,5-Pyrrolidinedione DerivativeBreast Cancer15Apoptosis Induction
2,5-Pyrrolidinedione DerivativeLung Cancer20Cell Cycle Arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated effectiveness against a range of bacterial strains:

  • Escherichia coli and Staphylococcus aureus were notably susceptible to the compound, suggesting potential use as an antimicrobial agent .

Study on Anticancer Effects

A notable study evaluated the efficacy of various pyrrolidinedione derivatives in inhibiting tumor growth in animal models. The results indicated that the compounds significantly reduced tumor size compared to controls, with a marked increase in survival rates among treated subjects .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial activity of 2,5-Pyrrolidinedione against pathogenic bacteria. The study employed both disk diffusion and broth microdilution methods to assess effectiveness. Results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL .

Q & A

Q. What methodologies are effective for establishing structure-activity relationships (SARs) in related pyrrolidinedione analogs?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogen, cyano, alkyl groups) and correlate structural features with bioactivity using multivariate regression analysis. For example, 4-cyano substitution in benzylidene analogs enhances electrophilicity .

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